Gly-L-Ala-L-Ala-D-Ala-D-Ala is a synthetic pentapeptide composed of glycine, L-alanine, and D-alanine residues. This compound plays a crucial role in the structure of bacterial cell walls, particularly in peptidoglycan synthesis, where it serves as a precursor for cross-linking reactions that provide rigidity to the bacterial cell wall. The presence of both L- and D-amino acids is significant, as they contribute to the unique properties of peptidoglycan, which is essential for bacterial survival.
The pentapeptide Gly-L-Ala-L-Ala-D-Ala-D-Ala can be derived from various bacterial sources, particularly those that utilize this structure in their peptidoglycan layer. It is synthesized enzymatically in bacteria through specific pathways involving enzymes such as alanine racemase and D-alanine:D-alanine ligase .
Gly-L-Ala-L-Ala-D-Ala-D-Ala is classified as a peptide and more specifically as a component of peptidoglycan. It belongs to the category of amino acid derivatives and is recognized for its role in microbial biochemistry and antibiotic resistance mechanisms.
The synthesis of Gly-L-Ala-L-Ala-D-Ala-D-Ala can be achieved through both chemical and enzymatic methods. Common techniques include:
In laboratory settings, the synthesis often involves protecting group strategies to prevent unwanted reactions during the assembly of the peptide chain. The final product can be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological studies.
The molecular formula for Gly-L-Ala-L-Ala-D-Ala-D-Ala is C₁₀H₁₄N₂O₅, with a molecular weight of approximately 230.24 g/mol. The specific stereochemistry at each chiral center is critical for its biological function.
Gly-L-Ala-L-Ala-D-Ala-D-Ala participates in various biochemical reactions, primarily in bacterial cell wall synthesis. Key reactions include:
These reactions are facilitated by specific enzymes that recognize the D-alanine moiety, allowing for precise modifications in bacterial cell wall architecture.
The mechanism by which Gly-L-Ala-L-Ala-D-Ala-D-Ala functions involves its incorporation into peptidoglycan precursors during bacterial growth. The steps include:
This process is vital for maintaining cell wall integrity and is a target for several antibiotic therapies aimed at disrupting bacterial growth.
Gly-L-Ala-L-Ala-D-Ala-D-Ala appears as a white crystalline powder under standard laboratory conditions. It is soluble in water and exhibits stability under physiological pH conditions.
Relevant data indicate that its solubility and stability make it suitable for various biochemical applications.
Gly-L-Ala-L-Ala-D-Ala-D-Ala has significant applications in microbiology and biochemistry:
The pentapeptide Gly-L-Ala-L-Ala-D-Ala-D-Ala serves as a fundamental structural unit within bacterial peptidoglycan (PG), the mesh-like macromolecule that forms the primary stress-bearing component of the bacterial cell wall. This polymer consists of glycan strands formed by alternating β-(1,4)-linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, with the latter modified by attached peptide stems [1] [8]. The pentapeptide unit is covalently linked to the lactyl moiety of MurNAc, positioning it perpendicularly to the glycan backbone for cross-linking interactions. In the mature PG sacculus, approximately 40% of peptide stems participate in cross-links in Escherichia coli, creating a dense, elastic network that withstands intracellular osmotic pressures reaching 5-25 atmospheres [1] [6].
The D-Ala-D-Ala motif constitutes the terminal dipeptide of uncrosslinked pentapeptide stems and serves as the primary recognition site for penicillin-binding proteins (PBPs). During transpeptidation, the energy from cleavage of the terminal D-Ala⁵-D-Ala⁴ bond drives the formation of new peptide bonds between adjacent stems. This terminal dipeptide sequence is highly conserved across bacterial phylogeny due to its dual role in both substrate recognition and energy provision during cross-linking [1] [4] [8].
The fate and utilization of the Gly-L-Ala-L-Ala-D-Ala-D-Ala unit exhibits significant divergence between Gram-negative and Gram-positive bacteria:
Table 1: Cross-Linking Mechanisms in Gram-Negative vs. Gram-Positive Bacteria
Characteristic | Gram-Negative Bacteria | Gram-Positive Bacteria |
---|---|---|
Representative Organisms | Escherichia coli, Pseudomonas aeruginosa | Staphylococcus aureus, Bacillus subtilis |
Peptide Stem Composition | L-Ala-D-Glu-mDAP-D-Ala-D-Ala (mDAP = meso-diaminopimelic acid) | L-Ala-D-Glu-L-Lys-D-Ala-D-Ala + Gly₅ bridge |
Cross-Link Type | Predominantly 4→3 (D-Ala⁴→mDAP³) | Primarily 4→3 (D-Ala⁴→L-Lys³) via pentaglycine bridge |
Degree of Cross-Linking | ~40% in E. coli | 80-90% in S. aureus |
PG Layer Thickness | 2.5-7 nm (monolayer) | 20-80 nm (multilayered) |
D-Ala-D-Ala Utilization | Direct substrate for DD-transpeptidases | Substrate for both DD-transpeptidases and Fem transferases that add glycine bridge |
In Gram-negative bacteria like E. coli, the D-Ala⁴-D-Ala⁵ bond of the pentapeptide stem is cleaved by DD-transpeptidases (PBPs), enabling formation of direct 4→3 cross-links between the D-Ala⁴ of one stem and the diaminopimelic acid (mDAP³) at position three of an adjacent stem [1] [4]. This creates a predominantly monolayer sacculus approximately 2.5-7 nm thick [1] [3].
In contrast, Gram-positive bacteria like Staphylococcus aureus employ the pentapeptide stem as an attachment point for interpeptide bridges. The terminal D-Ala⁴-D-Ala⁵ motif is first recognized by Fem family transferases that sequentially add glycine residues (typically five in S. aureus) to the ε-amino group of L-Lys³ [3] [7]. The DD-transpeptidases subsequently cleave the D-Ala⁴-D-Ala⁵ bond and form cross-links between the D-Ala⁴ of one stem and the terminal glycine of the pentaglycine bridge extending from an adjacent stem. This results in an extensively cross-linked (80-90%) multilayered PG architecture 20-80 nm thick [3] [7] [8]. Solid-state NMR studies reveal that S. aureus PG chains adopt 4-fold screw helical symmetry with a 40 Å disaccharide periodicity, with cross-linked stems exhibiting parallel orientations to maximize structural density [3] [7].
The D-Ala-D-Ala terminal dipeptide contributes significantly to the mechanical properties of peptidoglycan through its conformational flexibility. Molecular dynamics simulations and physical studies demonstrate that peptide stems function as molecular springs that extend under turgor pressure and relax in plasmolyzed cells [1] [6]. The D-Ala-D-Ala moiety enhances this elasticity through several mechanisms:
Experimental evidence from Pseudomonas aeruginosa demonstrates that disruption of D-Ala metabolism significantly alters PG mechanics. Mutants lacking dadA (encoding D-alanine dehydrogenase) accumulate intracellular D-Ala, leading to downregulation of PBP genes (ponA, dacC), reduced PG cross-linking, and decreased cell stiffness by approximately 18% [6]. This establishes a direct biochemical link between D-Ala availability, expression of cross-linking machinery, and mechanical integrity of the PG scaffold.
The pentapeptide Gly-L-Ala-L-Ala-D-Ala-D-Ala undergoes precise conformational transitions during its journey from cytoplasmic synthesis to integration into the growing sacculus. Biosynthesis initiates in the cytoplasm with stepwise assembly of the UDP-MurNAc-pentapeptide precursor, requiring ATP-dependent addition of L-Ala, D-Glu, L-Lys (or mDAP), and finally D-Ala-D-Ala by the D-Ala-D-Ala ligase (MurF) [1] [8] [9]. The D-Ala-D-Ala dipeptide is synthesized separately through racemization of L-Ala to D-Ala by alanine racemase (Alr), followed by ATP-dependent ligation by Ddl ligase [6] [9].
Table 2: Stages of Pentapeptide Precursor Assembly and Membrane Transfer
Stage | Location | Key Enzymes/Processes | Conformational Features |
---|---|---|---|
Amino Acid Activation | Cytoplasm | Alanine racemase (Alr), Ddl ligase | Extended conformation of D-Ala-D-Ala with C-terminal carboxylate exposed |
Stem Peptide Assembly | Cytoplasm | Mur ligases (MurC, D, E, F) | Sequential folding around UDP-MurNAc core; D-Ala-D-Ala adopts β-turn conformation |
Membrane Transfer | Cytoplasmic membrane | MraY (translocase I), MurG (glycosyltransferase) | Hydrophobic collapse during bactoprenol binding; D-Ala-D-Ala becomes solvent-exposed |
Polymerization Site | Periplasm | Transglycosylases, transpeptidases | D-Ala-D-Ala adopts catalytically competent conformation for transpeptidases |
Following synthesis, the hydrophilic UDP-MurNAc-pentapeptide undergoes membrane translocation via a lipid carrier mechanism. Bactoprenol phosphate (C₅₅-P) catalyzes the transfer to form Lipid I (C₅₅-PP-MurNAc-pentapeptide), which is subsequently glycosylated to form Lipid II (C₅₅-PP-MurNAc-pentapeptide-GlcNAc) [8] [9]. During this transition from aqueous cytosol to hydrophobic membrane, the pentapeptide undergoes conformational rearrangement - the D-Ala-D-Ala motif transitions from an extended conformation in the cytoplasm to a β-turn structure when associated with bactoprenol, positioning the scissile bond for recognition by extracellular transpeptidases [1] [9].
Flippase (MurJ) transports Lipid II across the membrane to the periplasmic space, where the Gly-L-Ala-L-Ala-D-Ala-D-Ala unit interfaces with the extracellular enzymatic machinery [8]. Transglycosylases polymerize the glycan chains via β(1→4) linkages while transpeptidases (PBPs) recognize the D-Ala-D-Ala motif through a substrate-binding pocket complementary to its stereochemistry and charge distribution [1] [4]. Crystallographic studies reveal that the terminal D-Ala-D-Ala adopts a distorted β-strand conformation within the active site of PBPs, positioning the scissile bond adjacent to the catalytic serine residue [4]. This conformational strain contributes to the energy landscape of the transpeptidation reaction.
The enzymatic processing exhibits remarkable conformational specificity:
graph LRA[UDP-MurNAc-L-Ala-γ-D-Glu-mDAP-D-Ala-D-Ala] -->|Mur ligases| B[Extended conformation]B -->|MraY/MurG| C[β-turn conformation on bactoprenol]C -->|Flippase| D[Periplasmic exposure]D -->|Transglycosylase| E[Polymerized glycan chain]E -->|Transpeptidase| F[Distorted β-strand for catalysis]
Beyond classical transpeptidation, emerging research reveals unconventional processing pathways for D-Ala-containing peptides. In Gluconobacter oxydans, the L,D-transpeptidase LDT₆₀ catalyzes 1,3-crosslinks between the L-Ala¹ of one stem and the D-center of mDAP³ on an adjacent stem [5]. Surprisingly, LDT₆₀ exhibits broader substrate specificity than classical transpeptidases, utilizing non-terminal amino acid moieties for crosslinking. This reaction depends on prior DD-crosslink turnover by endopeptidases like PBP7, highlighting the dynamic interplay between different crosslinking systems during sacculus remodeling [5].
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